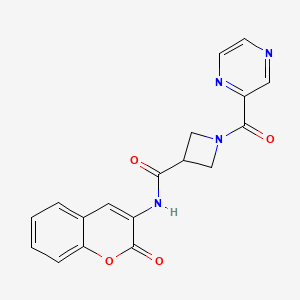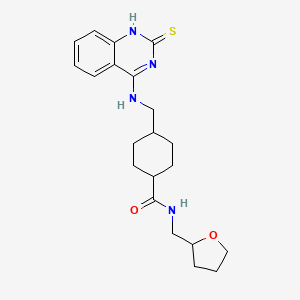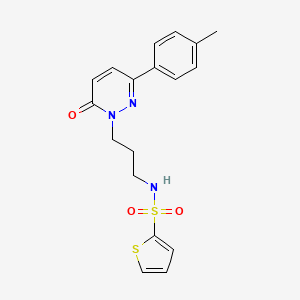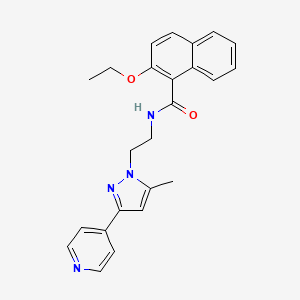
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" is a sulfur-containing heterocyclic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple aromatic rings and heteroatoms. While the specific compound is not directly studied in the provided papers, similar compounds with chlorophenyl groups and sulfur-containing rings have been investigated, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of sulfur-containing heterocycles often involves multi-step reactions that may include the formation of thiols, thioethers, and the cyclization of precursor molecules. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds are typically synthesized using techniques such as nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. For instance, the synthesis of related compounds involves the use of elemental analysis, FTIR, and NMR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of sulfur-containing heterocycles can be complex, with multiple isomers and tautomeric forms possible. X-ray diffraction techniques are commonly used to determine the crystal and molecular structure of such compounds . Density Functional Theory (DFT) calculations are also employed to predict the geometry, electronic properties, and vibrational frequencies of the molecules, providing a theoretical understanding that complements experimental data . The presence of chlorophenyl groups and sulfur atoms is likely to influence the electronic distribution and stability of the compound.
Chemical Reactions Analysis
Compounds with chlorophenyl and sulfur-containing heterocycles can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions. The reactivity of such compounds is often influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic rings. The presence of amino groups can also lead to the formation of hydrogen bonds and other non-covalent interactions, which can affect the reactivity and solubility of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" can be inferred from studies on similar molecules. These properties include melting points, solubility, stability, and the presence of specific absorption peaks in UV-Vis spectroscopy. The compound's polarizability and hyperpolarizability are important for applications in nonlinear optics (NLO), and these can be estimated using computational methods such as DFT . NBO analysis can provide information on charge delocalization and intramolecular interactions, which are crucial for understanding the compound's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Chemical Equivalency
A study demonstrates the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide as a precursor for producing derivatives through alkylation and SO2 loss upon heating. This process highlights its utility as a synthetic equivalent for further chemical modifications (T. Chou & Chung‐Ying Tsai, 1991).
Michael Addition Reactions
Another research focuses on the Michael additions of oxygen and sulfur nucleophiles to specific thiophene derivatives, leading to the formation of alkylthio- and alkoxy-substituted thiophenes. This study underscores the reactivity of such compounds in nucleophilic addition reactions (T. Otani et al., 2000).
Conjugated Conductive Polymers
Research into 3-substituted polythiophenes and poly(4-methylthiophenes) reveals the synthesis of conductive polymers with potential applications in electronics and materials science. These studies explore the effect of substituents on the polymerization process and the resulting properties of the polymers (S. Chen & Chang-Chih Tsai, 1993).
Corrosion Inhibition
A detailed study on the corrosion inhibition performance of thiophene derivatives on iron surfaces demonstrates the potential of these compounds in protecting metals from corrosion. Quantum chemical parameters and molecular dynamics simulations provide insight into the interactions between the inhibitors and the metal surface (S. Kaya et al., 2016).
Polymerization and Material Properties
Research on the polymerization of terthiophene derivatives carrying aromatic substituents discusses the influence of these substituents on the polymerizability and properties of the resulting polymers. This study indicates the potential of such materials in the development of new polymeric materials (C. Visy et al., 1994).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYQELDQXHZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-nitro-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2520203.png)

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)


![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)



